molecular formula C4H8ClF2N B122151 3,3-Difluorocyclobutanamine hydrochloride CAS No. 637031-93-7

3,3-Difluorocyclobutanamine hydrochloride

Cat. No.: B122151
CAS No.: 637031-93-7
M. Wt: 143.56 g/mol
InChI Key: WLXXTHPAORBNIG-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutanamine hydrochloride is an organic compound with the molecular formula C4H7F2N·HCl It is a hydrochloride salt form of 3,3-difluorocyclobutanamine, characterized by the presence of two fluorine atoms attached to a cyclobutane ring

Scientific Research Applications

3,3-Difluorocyclobutanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

3,3-Difluorocyclobutanamine hydrochloride is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . It is also classified as non-combustible solids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclobutanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclobutanone as the starting material.

    Fluorination: The cyclobutanone undergoes fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, forming 3,3-difluorocyclobutanone.

    Amination: The 3,3-difluorocyclobutanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield 3,3-difluorocyclobutanamine.

    Hydrochloride Formation: Finally, the free base 3,3-difluorocyclobutanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for fluorination and amination steps, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclobutanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.

    Reduction Reactions: It can be reduced to form different amine derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Formation of azides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Oxidation: Formation of ketones or carboxylic acids.

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclobutanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclobutanone
  • 3,3-Difluorocyclobutanecarboxylic acid
  • 3,3-Difluorocyclobutanol

Uniqueness

3,3-Difluorocyclobutanamine hydrochloride is unique due to its amine functionality combined with the cyclobutane ring and fluorine atoms. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3,3-difluorocyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXXTHPAORBNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626278
Record name 3,3-Difluorocyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637031-93-7
Record name 3,3-Difluorocyclobutamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0637031937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Difluorocyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluorocyclobutanamine Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-Difluorocyclobutamine hydrochloride
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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